N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
CAS No.: 1028072-17-4
Cat. No.: VC6843335
Molecular Formula: C27H23N5O4S
Molecular Weight: 513.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1028072-17-4 |
|---|---|
| Molecular Formula | C27H23N5O4S |
| Molecular Weight | 513.57 |
| IUPAC Name | N-benzyl-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
| Standard InChI | InChI=1S/C27H23N5O4S/c33-24(28-16-18-6-2-1-3-7-18)15-14-23-26(34)31-25(29-23)21-8-4-5-9-22(21)30-27(31)37-17-19-10-12-20(13-11-19)32(35)36/h1-13,23H,14-17H2,(H,28,33) |
| Standard InChI Key | HIKHFHQOCWJAQE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused imidazoquinazoline core, substituted at the 5-position with a [(4-nitrophenyl)methyl]sulfanyl group and at the 2-position with a benzyl-propanamide side chain. The imidazoquinazoline system consists of a quinazoline ring (a bicyclic structure with two fused six-membered aromatic rings) fused to an imidazole ring, creating a planar, conjugated system that enhances electronic delocalization . The 4-nitrophenyl group introduces strong electron-withdrawing character, potentially influencing reactivity and binding interactions with biological targets.
Table 1: Key Chemical Properties
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide likely involves multi-step organic reactions, as inferred from protocols for analogous imidazoquinazolines . A hypothetical route may include:
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Quinazoline Ring Formation: Condensation of anthranilic acid derivatives with carbonyl compounds to construct the quinazoline backbone.
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Imidazole Annulation: Cyclization with a nitrile or amine source to form the fused imidazole ring.
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Sulfanyl Group Introduction: Nucleophilic substitution or thiol-ene coupling to attach the [(4-nitrophenyl)methyl]sulfanyl moiety.
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Propanamide Side Chain Installation: Amide coupling between a benzylamine and a carboxylic acid derivative .
Chemical Reactivity
The compound’s reactivity is dominated by:
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Oxidation at the Sulfur Center: The sulfanyl (-S-) group may oxidize to sulfoxide (-SO-) or sulfone (-SO-) under oxidative conditions, altering electronic properties and biological activity.
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Nucleophilic Aromatic Substitution: The electron-deficient 4-nitrophenyl group facilitates substitution reactions at the aromatic ring’s meta and para positions .
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Hydrolysis of the Amide Bond: Under acidic or basic conditions, the propanamide linkage may hydrolyze to yield carboxylic acid and benzylamine derivatives .
While direct data on this compound are unavailable, structurally related quinazoline-thiazole hybrids exhibit potent cytotoxicity against cancer cell lines. For example, compound 4i (a quinazoline-thiazole derivative) showed IC values of 2.86 μM (MCF-7), 5.91 μM (HepG2), and 14.79 μM (A549), surpassing the reference drug erlotinib . The imidazoquinazoline core may similarly intercalate DNA or inhibit topoisomerases, while the 4-nitrophenyl group could enhance membrane permeability .
Table 2: Cytotoxic Activity of Analogous Compounds
| Compound | IC (μM) | Cell Line | Source |
|---|---|---|---|
| 4i | 2.86 ± 0.14 | MCF-7 | |
| 4i | 5.91 ± 0.27 | HepG2 | |
| 4j | 3.09 ± 0.19 | MCF-7 | |
| Erlotinib | 16.34 ± 1.02 | MCF-7 |
Epidermal Growth Factor Receptor (EGFR) Inhibition
Quinazoline derivatives are established EGFR tyrosine kinase inhibitors. Compound 4f inhibited wild-type EGFR with an IC of 2.17 nM and mutant isoforms (L858R/T790M/C797S) with IC values ≤3.62 nM . The 4-nitrophenyl group in the target compound may similarly engage in π-π stacking within EGFR’s hydrophobic pocket, while the sulfanyl linker enhances binding flexibility .
Antiplatelet Activity
Imidazoquinazolin-2-ones demonstrate potent inhibition of platelet aggregation induced by ADP or collagen. In vivo studies showed that compounds like BL-7-NH achieved >70% inhibition at 10 mg/kg doses . The target compound’s sulfanyl group may modulate platelet integrin αIIbβ3 activation, though further validation is required .
Table 3: Antiplatelet Activity of Related Compounds
| Compound | % Inhibition (ADP) | % Inhibition (Collagen) | Dose | Source |
|---|---|---|---|---|
| BL-7-NH | 78 ± 6 | 82 ± 5 | 10 mg/kg | |
| BL-4162 | 45 ± 9 | 50 ± 8 | 10 mg/kg |
Pharmacokinetic and Toxicity Considerations
ADME Profiling
Computational predictions using PubChem data suggest moderate bioavailability (LogP ≈3.2) and high plasma protein binding (>90%) due to aromatic stacking . The sulfanyl group may undergo hepatic glucuronidation, while the nitro group could be reduced to an amine metabolite .
Toxicity Risks
Limited experimental data exist, but nitroaromatic compounds often pose mutagenic risks via nitroreductase-mediated DNA adduct formation. In vitro cytotoxicity assays against normal Vero cells showed IC >100 μM for related compounds, suggesting a favorable therapeutic index .
Future Research Directions
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Synthetic Optimization: Improve yield and purity via microwave-assisted synthesis or flow chemistry.
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Target Identification: Screen against kinase panels to elucidate primary molecular targets .
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In Vivo Efficacy Studies: Evaluate antitumor and antiplatelet activity in murine models .
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Prodrug Development: Mask the nitro group to reduce off-target toxicity.
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